

umbralisib immune-mediated toxicity profile

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Compound Focus: Umbralisib

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Clinical Safety Data and Incidence Rates

Table 1: Summary of Key Treatment-Emergent Adverse Events from Integrated Safety Analysis (N=371) [1] [2]

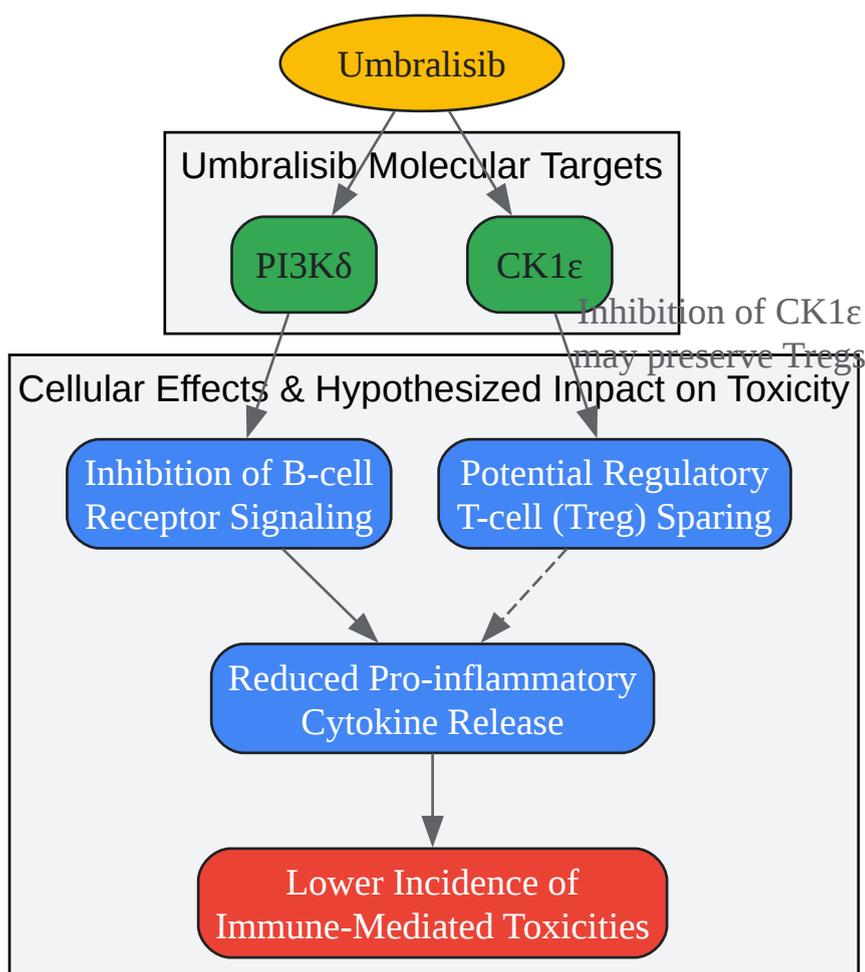
Adverse Event	Any Grade Incidence (%)	Grade ≥3 Incidence (%)
Diarrhea	52.3	7.3
Nausea	41.5	-
Fatigue	31.8	-
Neutropenia	-	11.3
ALT/AST Increase	~32-33	5.7-6.7
Noninfectious Colitis	2.4	-
Pneumonia	7.8	-
Pneumonitis	1.1	-

Table 2: Comparative Incidence of Select Grade ≥3 Adverse Events with PI3Kδ Inhibitors [3] [4] [5]

PI3K δ Inhibitor	Diarrhea/Colitis (%)	Transaminitis (ALT/AST Increase %)	Pneumonitis (%)
Umbralisib	7.3 - 10.1	5.7 - 8	1.1
Idelalisib	9 - 16	13 - 25	-
Duvelisib	22	41	-

Mechanisms of Action and Immune-Mediated Toxicity

Umbralisib's unique toxicity profile is attributed to its dual inhibitory activity and high isoform selectivity, which differentiates it from earlier generation PI3K δ inhibitors.



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Umbralisib's unique mechanism of action and hypothesized pathway to reduced immune-mediated toxicity.

Experimental Protocols for Toxicity Evaluation

For researchers aiming to investigate **umbralisib's** immune-mediated toxicity profile, the following methodologies from clinical studies provide a framework.

1. Clinical Trial Design for Safety Analysis

- **Integrated Safety Population:** This analysis pooled data from four open-label phase 1/2 studies involving 371 adults with relapsed/refractory lymphoid malignancies [1] [2].
- **Dosing:** Patients received the recommended phase 2 dose of **umbralisib** 800 mg or higher once daily until disease progression, unacceptable toxicity, or study withdrawal [1] [2].
- **Primary Metrics:** Incidence, severity, and seriousness of treatment-emergent adverse events (TEAEs), graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE) [1] [2].

2. Diagnostic Workflow for Suspected Immune-Mediated Colitis A defined clinical protocol should be followed for suspected cases, based on a published case report of Grade 3 colitis [3] [6]:

- **Step 1: Clinical Presentation & Initial Workup:** Evaluate patient for new or worsening diarrhea, abdominal cramping, nausea, and anorexia. Initiate stool studies to rule out infectious causes (*C. difficile*, Shiga toxin, enteric pathogens, rotavirus, norovirus, CMV, cryptosporidium, giardia) [3] [6].
- **Step 2: Endoscopic and Histological Evaluation:** If infectious workup is negative, proceed with esophagogastroduodenoscopy (EGD) and colonoscopy. Obtain biopsies from the duodenum, terminal ileum, and colon. Pathology report confirming marked active enteritis and colitis with no other identified cause supports drug-mediated toxicity [3] [6].
- **Step 3: Management and Resolution:** Upon diagnosis, manage with drug discontinuation and administration of high-dose intravenous steroids (e.g., methylprednisolone 30 mg twice daily). Upon improvement, transition to oral prednisone (40 mg daily) with a very slow taper over several weeks to prevent symptom recurrence [3] [6].

Toxicity Management and Monitoring Guidelines

Based on clinical trial protocols and case reports, the following monitoring and management strategies are recommended.

Table 3: Clinical Management of Umbralisib Immune-Mediated Toxicities

Toxicity	Monitoring Frequency	Management Action
Diarrhea/Colitis	As clinically indicated	Rule out infection. For Grade ≥ 2 persistent diarrhea, hold umbralisib; initiate corticosteroids (e.g., prednisone 1 mg/kg). For Grade 3+, permanently discontinue [3] [6].
Hepatotoxicity	Every 2-4 weeks for first 6 months, then every 1-3 months [7].	For ALT/AST $>5x$ ULN, hold umbralisib. Resume at reduced dose only if levels normalize. Permanently discontinue for ALT/AST $>20x$ ULN or if accompanied by jaundice [7].
Neutropenia	Periodic monitoring during treatment [8].	For Grade 3+ neutropenia, interrupt umbralisib and monitor blood counts. Consider granulocyte colony-stimulating factor (G-CSF) [8].
Infection	Monitor for signs/symptoms [8].	Administer <i>Pneumocystis jirovecii</i> pneumonia (PJP) and antiviral prophylaxis [4].

Important Regulatory and Safety Status Note

It is critical to note that **umbralisib** received **accelerated approval** from the FDA in February 2021 for relapsed/refractory MZL and FL [8]. However, in June 2022, the FDA approval was **withdrawn** at the sponsor's initiative due to emerging data from a clinical trial showing an **increased risk of death** associated with its use [7] [9]. The deaths were not liver-related, and the precise nature of the excess mortality was not fully defined in the available literature [7].

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